6-[2-(1,3-Benzodioxol-5-yl)ethyl]-4-methoxypyran-2-one
Description
6-[2-(1,3-Benzodioxol-5-yl)ethyl]-4-methoxypyran-2-one (CAS: 39986-86-2), also known as dihydromethysticin, is a naturally occurring pyranone derivative. Its structure features a benzodioxole group linked via an ethyl chain to a 4-methoxy-2-pyrone core. This compound is a reduced form of methysticin, with the ethenyl group saturated to ethyl, resulting in a partially hydrogenated pyran ring .
Properties
IUPAC Name |
6-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxypyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h3,5-8H,2,4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHVZDRLSCCTND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(=C1)CCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with several pyranone and benzodioxole derivatives. Key comparisons include:
Table 1: Structural Comparison of Dihydromethysticin and Analogues
Key Findings:
Saturation vs. The unsaturated analogues (e.g., methysticin, p-hydroxy-5,6-dehydrokawain) exhibit stronger UV absorption due to conjugated double bonds, a trait exploited in analytical detection .
Substituent Effects: The benzodioxole moiety in dihydromethysticin and methysticin enhances binding to aromatic receptors (e.g., GABA receptors) compared to non-aromatic derivatives like 4-methoxy-5-butyl-6-methyl-2H-pyran-2-one . Hydroxyl groups (e.g., in p-hydroxy-5,6-dehydrokawain) increase solubility but may reduce blood-brain barrier permeability .
Synthetic Accessibility: Dihydromethysticin is often synthesized via hydrogenation of methysticin or direct coupling of benzodioxole-ethyl intermediates to a pyranone precursor . Analogs like 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one require multi-step alkylation and oxidation, as evidenced by sodium ethoxide-mediated reactions .
Table 2: Comparative Physicochemical Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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